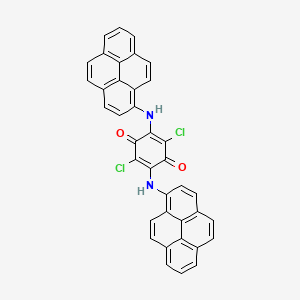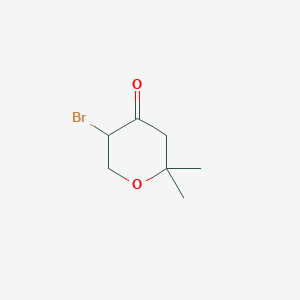
5-Bromo-2,2-dimethyldihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position, making it a brominated derivative of tetrahydro-2,2-dimethyl-4H-pyran-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one typically involves the bromination of tetrahydro-2,2-dimethyl-4H-pyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tetrahydro-2,2-dimethyl-4H-pyran-4-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted tetrahydro-2,2-dimethyl-4H-pyran-4-one derivatives.
Reduction: Formation of tetrahydro-2,2-dimethyl-4H-pyran-4-one.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials
Mechanism of Action
The mechanism of action of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyranone ring structure play a crucial role in its reactivity and biological activity. The compound can act as an electrophile, facilitating nucleophilic attack by biological molecules, leading to various biochemical effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydro-4H-pyran-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Contains hydroxyl groups instead of a bromine atom, leading to different chemical and biological properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction
Uniqueness
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological and medicinal research .
Properties
Molecular Formula |
C7H11BrO2 |
|---|---|
Molecular Weight |
207.06 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-6(9)5(8)4-10-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZGDHBQNJGDSGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(CO1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


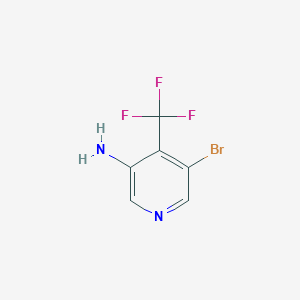


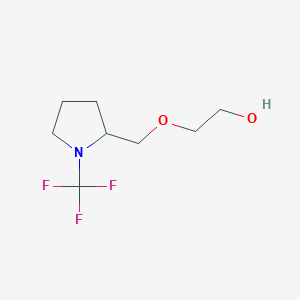
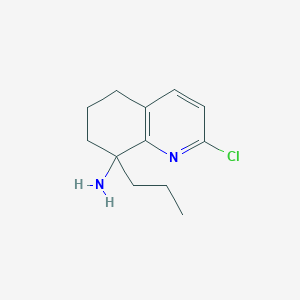

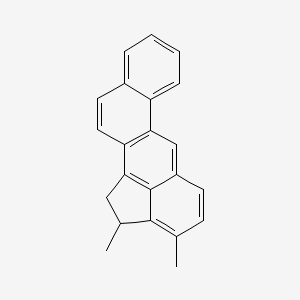

![Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-](/img/structure/B13967837.png)
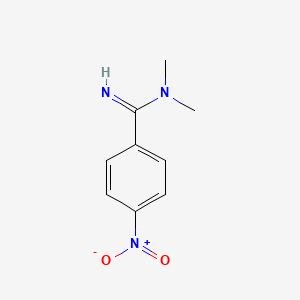

![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)

